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Introduction

Diphenyl-nicotinamide and its extensive family of analogs have emerged as a versatile
scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These
compounds, characterized by a central nicotinamide core appended with a diphenyl moiety,
have been the subject of intensive research, leading to the discovery of potent agents with
potential applications in oncology, infectious diseases, and pain management. This technical
guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of
action of diphenyl-nicotinamide and its analogs, with a focus on their therapeutic potential.

Synthetic Methodologies

The synthesis of diphenyl-nicotinamide analogs generally involves the coupling of a
substituted nicotinic acid derivative with a substituted aniline or a related amine. Various
synthetic strategies have been developed to generate diverse libraries of these compounds for
structure-activity relationship (SAR) studies.

General Synthesis of N-Phenyl Nicotinamide Derivatives

A common method for the synthesis of N-phenyl nicotinamide analogs involves the amidation
of a nicotinoyl chloride with a substituted aniline.
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Experimental Protocol:

» Preparation of Nicotinoyl Chloride: Nicotinic acid is treated with a chlorinating agent, such as
thionyl chloride (SOCI2) or oxalyl chloride ((COCI)z), often in an inert solvent like
dichloromethane (DCM) or toluene. The reaction mixture is typically heated to reflux to drive
the reaction to completion. The excess chlorinating agent and solvent are then removed
under reduced pressure to yield the crude nicotinoyl chloride.

o Amidation Reaction: The nicotinoyl chloride is dissolved in an appropriate aprotic solvent,
such as DCM, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). A substituted
aniline, along with a base (e.g., triethylamine, pyridine, or potassium carbonate) to neutralize
the HCI byproduct, is added to the solution. The reaction is stirred at room temperature or
heated as needed until completion, which is monitored by thin-layer chromatography (TLC).

o Work-up and Purification: Upon completion, the reaction mixture is typically washed with
water and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO0a),
filtered, and the solvent is evaporated. The crude product is then purified by recrystallization
from a suitable solvent system or by column chromatography on silica gel to afford the
desired N-phenyl nicotinamide analog.[1]

Synthesis of Nicotinamide Derivatives Containing
Diphenylamine Moieties

A notable subclass of these analogs incorporates a diphenylamine fragment. The synthesis of
these compounds often starts with the construction of the diphenylamine intermediate, followed
by coupling with the nicotinic acid moiety.

Experimental Protocol:

¢ Synthesis of 2-Nitro-N-phenylanilines: A substituted 1-fluoro-2-nitrobenzene is reacted with a
substituted aniline in the presence of a base like potassium carbonate. This nucleophilic
aromatic substitution reaction is typically carried out at elevated temperatures, often without
a solvent.[1]

e Reduction of the Nitro Group: The resulting 2-nitro-N-phenylaniline is then reduced to the
corresponding N*-phenylbenzene-1,2-diamine. Common reducing agents include iron
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powder in the presence of ammonium chloride in an ethanol/water mixture, or catalytic
hydrogenation using palladium on carbon (Pd/C).

e Amide Coupling: The synthesized N!-phenylbenzene-1,2-diamine is then coupled with 2-
chloronicotinic acid. This condensation can be achieved using coupling agents like 1-ethyl-3-
(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in a solvent
such as DCM. Alternatively, the 2-chloronicotinoyl chloride can be used in the presence of a
base.

 Purification: The final product is purified using standard techniques such as recrystallization
or column chromatography.[1]

Biological Activities and Mechanisms of Action

Diphenyl-nicotinamide analogs have been investigated for a range of therapeutic
applications, with the most prominent being their anticancer, antifungal, and analgesic
properties.

Anticancer Activity

The anticancer potential of diphenyl-nicotinamide analogs is primarily attributed to their ability
to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.

Several diphenyl-nicotinamide derivatives have been identified as potent inhibitors of various
protein kinases that are often dysregulated in cancer.

o VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key
mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth
and metastasis. Several N-phenyl nicotinamide derivatives have shown significant inhibitory
activity against VEGFR-2. For instance, compound 10 in a study by Peng et al. exhibited an
ICso0 value of 51 nM against VEGFR-2.[2] Another study reported a nicotinamide derivative
with an I1Cso of 77.02 nM against VEGFR-2.[3]
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// Node colors ligand [label="VEGF", fillcolor="#FBBCO05", fontcolor="#202124"]; receptor
[label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dimer [label="VEGFR-2
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Dimer\n(Autophosphorylation)”, fillcolor="#4285F4", fontcolor="#FFFFFF"]; plc
[label="PLCy", fillcolor="#34A853", fontcolor="#FFFFFF"]; pip2 [label="PIP2", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"]; dag [label="DAG", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"]; ip3 [label="IP3", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"]; pkc [label="PKC", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mek
[label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; erk [label="ERK",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation,\nMigration,
Survival", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; pi3k [label="PI3K",
fillcolor="#34A853", fontcolor="#FFFFFF"]; akt [label="Akt", fillcolor="#34A853",
fontcolor="#FFFFFF"]; inhibitor [label="Diphenyl-nicotinamide\nAnalogs", shape=box,
style=filled, fillcolor="#D93025", fontcolor="#FFFFFF", peripheries=2];

// Edges ligand -> receptor [label="Binding"]; receptor -> dimer [label="Dimerization"]; dimer -
> plc [label="Activation"]; dimer -> pi3k [label="Activation"]; plc -> pip2 [style=dashed,
arrowhead=odot]; pip2 -> dag [label="Hydrolysis"]; pip2 -> ip3 [label="Hydrolysis"]; dag ->
pkc [label="Activation"]; pkc -> raf [label="Activation"]; raf -> mek [label="Activation"]; mek ->
erk [label="Activation"]; erk -> proliferation [label="Promotion"]; pi3k -> akt
[label="Activation"]; akt -> proliferation [label="Promotion"]; inhibitor -> dimer
[arrowhead=tee, color="#D93025", label="Inhibition"]; }

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Aurora Kinase Inhibition: Aurora kinases (A and B) are serine/threonine kinases that play
critical roles in mitosis. Their overexpression is common in many cancers, making them
attractive therapeutic targets. Certain nicotinamide derivatives have been developed as
potent inhibitors of Aurora kinases. For example, 4-((3-bromo-4-fluorophenyl)amino)-6-
chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide (10Il)
demonstrated an ICso of 0.61 yM against the SW620 cancer cell line.[4]

Click to download full resolution via product page

/l Node colors auroraA [label="Aurora A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; auroraB
[label="Aurora B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrosome
[label="Centrosome Maturation\n& Spindle Assembly”, shape=ellipse, fillcolor="#F1F3F4",
fontcolor="#202124"]; chromosome [label="Chromosome Segregation\n& Cytokinesis",
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shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mitosis [label="Proper Mitosis",
shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; aneuploidy [label="Aneuploidy
&\nGenomic Instability”, shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cancer
[label="Cancer Progression", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
inhibitor [label="Diphenyl-nicotinamide\nAnalogs", shape=box, style=filled,
fillcolor="#D93025", fontcolor="#FFFFFF", peripheries=2];

// Edges auroraA -> centrosome [label="Regulates"]; auroraB -> chromosome
[label="Regulates"]; centrosome -> mitosis; chromosome -> mitosis; inhibitor -> auroraA
[arrowhead=tee, color="#D93025", label="Inhibition"]; inhibitor -> auroraB [arrowhead=tee,
color="#D93025", label="Inhibition"]; auroraA -> aneuploidy [style=dashed, arrowhead=odot,
label="Dysregulation leads to"]; auroraB -> aneuploidy [style=dashed, arrowhead=odot,
label="Dysregulation leads to"]; aneuploidy -> cancer; }

Caption: Aurora Kinase Signaling in Mitosis and Inhibition.

The inhibitory effects of diphenyl-nicotinamide analogs on various kinases translate to
cytotoxic activity against a range of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and
cytotoxicity.[5][6][7]

o Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g.,
5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C
with 5% COs.

Compound Treatment: The cells are then treated with various concentrations of the
diphenyl-nicotinamide analogs (typically in a serial dilution) for a specified period (e.g., 48
or 72 hours). Control wells containing untreated cells and vehicle-treated cells are also
included.

MTT Addition: After the incubation period, the culture medium is removed, and fresh medium
containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then
incubated for another 2-4 hours.
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e Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable
cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as
dimethyl sulfoxide (DMSO) or a detergent solution, is then added to each well to dissolve the
formazan crystals.

o Absorbance Measurement: The absorbance of the resulting purple solution is measured
using a microplate reader at a wavelength of approximately 570 nm. The absorbance is
directly proportional to the number of viable cells.

o Data Analysis: The percentage of cell viability is calculated relative to the untreated control
cells. The ICso value, which is the concentration of the compound that inhibits cell growth by
50%, is then determined from the dose-response curve.[5][6][7]

Table 1: Anticancer Activity of Selected Diphenyl-nicotinamide Analogs

Compound ID Target Cell Line ICso0 (HM) Reference
101 Aurora A SW620 0.61 [4]

10l Aurora A NCI-H1975 1.06 [4]
Compound 8 VEGFR-2 HCT-116 5.4 [3]
Compound 8 VEGFR-2 HepG2 7.1 [3]
Compound 10 VEGFR-2 MCF-7 8.25 [2]
Compound 10 VEGFR-2 HCT 116 6.48 [2]
Compound P-6 Aurora A HCT 116 0.37 [8][9]
Compound P-6 Aurora A MCF-7 0.44 [819]

Antifungal Activity

Certain diphenyl-nicotinamide analogs, particularly those designed as bioisosteres of the
fungicide boscalid, have demonstrated potent antifungal activity. Their mechanism of action
often involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the
mitochondrial electron transport chain.
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Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the minimum

inhibitory concentration (MIC) of an antifungal agent.[10][11]

Preparation of Fungal Inoculum: A standardized suspension of the fungal pathogen (e.g.,
Candida albicans, Aspergillus fumigatus) is prepared from a fresh culture. The concentration
of the inoculum is adjusted to a specific density (e.g., 108 to 10> colony-forming units
(CFU)/mL).

Serial Dilution of Compounds: The diphenyl-nicotinamide analogs are serially diluted in a
96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

Inoculation: Each well is then inoculated with the fungal suspension. A growth control well
(containing only the fungal inoculum and broth) and a sterility control well (containing only
broth) are also included.

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified
period (e.g., 24 or 48 hours).

MIC Determination: The MIC is defined as the lowest concentration of the compound that
causes a significant inhibition of fungal growth (e.g., 80% inhibition, or MICso) compared to
the growth control. This is typically determined by visual inspection or by measuring the
optical density using a microplate reader.[10]

Table 2: Antifungal Activity of Selected Diphenyl-nicotinamide Analogs

Compound ID Fungal Strain MIC (pg/mL) Reference
Candida albicans

169 0.25
SC5314

Fluconazole-resistant
169 _ 0.125-1 [12]
C. albicans

Nicotinamide Candida strains 20,000-50,000
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TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a hon-selective cation channel that
plays a crucial role in the perception of pain and heat. Antagonists of TRPV1 are being
explored as potential analgesics. Certain 6-phenylnicotinamide derivatives have been identified
as potent TRPV1 antagonists.

Mechanism of Action: TRPV1 antagonists bind to the receptor and prevent its activation by
various stimuli, including capsaicin (the pungent compound in chili peppers), heat, and protons.
This blockage of the ion channel prevents the influx of cations (primarily Ca2* and Na*) into
sensory neurons, thereby inhibiting the transmission of pain signals.

// Node colors stimuli [label="Stimuli\n(Capsaicin, Heat, Protons)", fillcolor="#FBBCO05",
fontcolor="#202124"]; trpv1 [label="TRPV1 Channel\n(Closed)", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; trpvl_open [label="TRPV1 Channel\n(Open)", fillcolor="#34A853",
fontcolor="#FFFFFF"]; cation [label="Ca?*/Na* Influx", shape=ellipse, fillcolor="#F1F3F4",
fontcolor="#202124"]; neuron [label="Sensory Neuron\nDepolarization”, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; pain [label="Pain Signal\nTransmission", shape=cds,
fillcolor="#5F6368", fontcolor="#FFFFFF"]; antagonist [label="Diphenyl-
nicotinamide\nAnalogs"”, shape=box, style=filled, fillcolor="#D93025", fontcolor="#FFFFFF",
peripheries=2];

// Edges stimuli -> trpv1 [label="Activation"]; trpvl -> trpv1l_open; trpvl_open -> cation; cation -
> neuron; neuron -> pain; antagonist -> trpvl [arrowhead=tee, color="#D93025",
label="Inhibition"]; }

Caption: Mechanism of TRPV1 Antagonism.

IMPDH Inhibition

Some thiophenyl derivatives of nicotinamide have been shown to be metabolized via the NAD+
salvage pathway into unnatural NAD* analogs. These analogs can then act as inhibitors of
inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of
guanine nucleotides. This inhibition can lead to cytotoxic effects, particularly in cancer cells with
high metabolic demands.
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// Node colors prodrug [label="Thiophenyl-nicotinamide\nAnalog (Prodrug)",
fillcolor="#FBBCO05", fontcolor="#202124"]; nampt [label="NAMPT", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"]; nmnat [label="NMNAT", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"]; active_metabolite [label="Unnatural NAD*\nAnalog",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; imp [label="IMP", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"]; impdh [label="IMPDH", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; xmp [label="XMP", shape=ellipse, fillcolor="#F1F3F4",
fontcolor="#202124"]; gtp [label="Guanine Nucleotides\n(GTP)", shape=ellipse,
fillcolor="#34A853", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation”, shape=cds,
fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prodrug -> nampt [label="Metabolism"]; nampt -> nmnat [label="Metabolism"]; nmnat -
> active_metabolite; imp -> impdh; impdh -> xmp; xmp -> gtp; gtp -> proliferation;
active_metabolite -> impdh [arrowhead=tee, color="#D93025", label="Inhibition"]; }

Caption: IMPDH Inhibition by Metabolized Nicotinamide Analogs.

Conclusion

The diphenyl-nicotinamide scaffold has proven to be a highly fruitful starting point for the
development of novel therapeutic agents. The versatility of its synthesis allows for the
generation of a wide array of analogs with diverse biological activities. As demonstrated in this
guide, these compounds have shown significant promise as anticancer agents through the
inhibition of key kinases, as antifungal agents by targeting essential metabolic enzymes, and
as potential analgesics through the modulation of ion channels. The detailed experimental
protocols and compiled quantitative data presented herein provide a valuable resource for
researchers in the field. Further optimization of the diphenyl-nicotinamide scaffold, guided by
a deeper understanding of the structure-activity relationships and mechanisms of action, holds
the potential to deliver new and effective therapies for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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